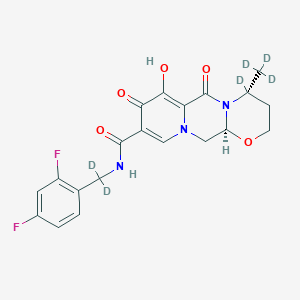![molecular formula C36H37N5O4 B15144376 3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)
3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical manufacturing.
化学反応の分析
BMS-654457 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The biphenyl and quinoline moieties can undergo substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学的研究の応用
Chemistry: As a tool for studying factor XIa inhibition and its role in the coagulation cascade.
Biology: Investigating the biological pathways involving factor XIa and its inhibition.
Medicine: Potential use as an antithrombotic agent to prevent and treat thromboembolic disorders.
作用機序
BMS-654457 exerts its effects by reversibly inhibiting factor XIa, an enzyme involved in the intrinsic pathway of blood coagulation. By binding to the active site of factor XIa, BMS-654457 prevents the enzyme from catalyzing the conversion of factor XI to factor XIa, thereby inhibiting the downstream activation of other coagulation factors and ultimately reducing thrombus formation .
類似化合物との比較
BMS-654457 is unique among factor XIa inhibitors due to its high selectivity and reversible binding. Similar compounds include:
BMS-724296: Another factor XIa inhibitor with a similar mechanism of action but different chemical structure.
Apixaban: A factor Xa inhibitor used as an anticoagulant.
特性
分子式 |
C36H37N5O4 |
|---|---|
分子量 |
603.7 g/mol |
IUPAC名 |
2-[3-[(2S,4R)-6-carbamimidoyl-4-methyl-4-phenyl-2,3-dihydro-1H-quinolin-2-yl]-5-(3-methylbutanoylamino)phenyl]-5-carbamoylbenzoic acid |
InChI |
InChI=1S/C36H37N5O4/c1-20(2)13-32(42)40-26-15-23(27-11-9-22(34(39)43)17-28(27)35(44)45)14-24(16-26)31-19-36(3,25-7-5-4-6-8-25)29-18-21(33(37)38)10-12-30(29)41-31/h4-12,14-18,20,31,41H,13,19H2,1-3H3,(H3,37,38)(H2,39,43)(H,40,42)(H,44,45)/t31-,36+/m0/s1 |
InChIキー |
PDUMJXCNOKHQKH-SVXHESJVSA-N |
異性体SMILES |
CC(C)CC(=O)NC1=CC(=CC(=C1)[C@@H]2C[C@](C3=C(N2)C=CC(=C3)C(=N)N)(C)C4=CC=CC=C4)C5=C(C=C(C=C5)C(=O)N)C(=O)O |
正規SMILES |
CC(C)CC(=O)NC1=CC(=CC(=C1)C2CC(C3=C(N2)C=CC(=C3)C(=N)N)(C)C4=CC=CC=C4)C5=C(C=C(C=C5)C(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


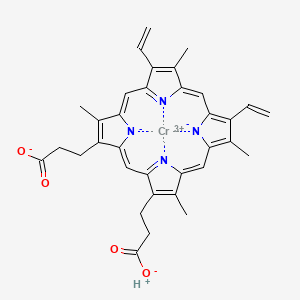
![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
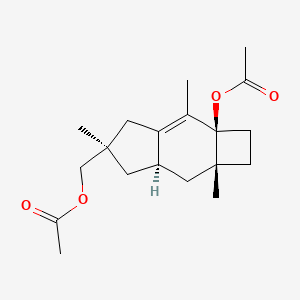
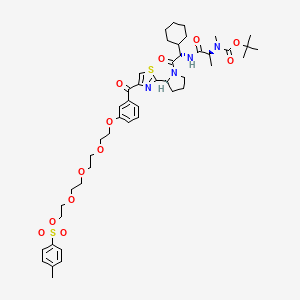
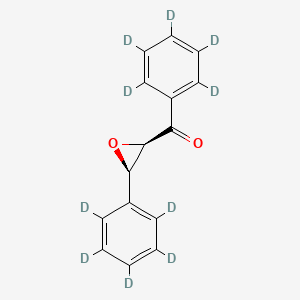
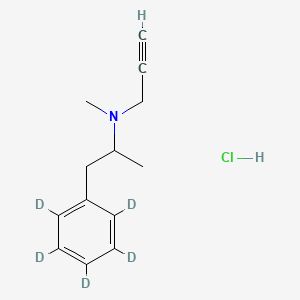

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
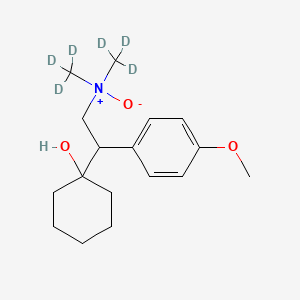
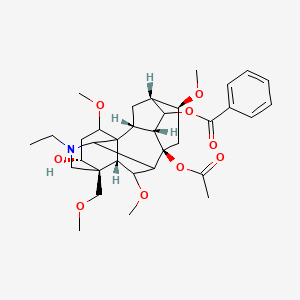


![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
